2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 2548976-44-7
VCID: VC11809217
InChI: InChI=1S/C18H23N7OS/c1-11(2)17-21-22-18(27-17)24-8-7-12(9-24)10-26-15-6-5-14-19-20-16(13-3-4-13)25(14)23-15/h5-6,11-13H,3-4,7-10H2,1-2H3
SMILES: CC(C)C1=NN=C(S1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Molecular Formula: C18H23N7OS
Molecular Weight: 385.5 g/mol

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole

CAS No.: 2548976-44-7

Cat. No.: VC11809217

Molecular Formula: C18H23N7OS

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole - 2548976-44-7

Specification

CAS No. 2548976-44-7
Molecular Formula C18H23N7OS
Molecular Weight 385.5 g/mol
IUPAC Name 2-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole
Standard InChI InChI=1S/C18H23N7OS/c1-11(2)17-21-22-18(27-17)24-8-7-12(9-24)10-26-15-6-5-14-19-20-16(13-3-4-13)25(14)23-15/h5-6,11-13H,3-4,7-10H2,1-2H3
Standard InChI Key FDKIETADOUEGFK-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Canonical SMILES CC(C)C1=NN=C(S1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3

Introduction

Structural Elucidation and Molecular Characteristics

Core Heterocyclic Frameworks

The compound’s structure is defined by four interconnected heterocycles:

  • 1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom. The 5-(propan-2-yl) substituent enhances hydrophobicity, potentially improving membrane permeability.

  • Pyrrolidine Scaffold: A five-membered saturated amine ring substituted at the 3-position with an ether-linked triazolo-pyridazine group. The pyrrolidine’s conformational flexibility may facilitate target binding.

  • Triazolo[4,3-b]pyridazine System: A fused bicyclic structure combining a triazole and pyridazine. The 3-cyclopropyl substituent likely modulates electronic properties and metabolic stability.

  • Ether Linkage: A methyloxy (-OCH₂-) bridge connecting the pyrrolidine and triazolo-pyridazine units, providing rotational freedom for optimal pharmacophore alignment.

Molecular Geometry and Stereoelectronic Properties

The compound’s geometry is influenced by:

  • Cyclopropyl Strain: The cyclopropane ring introduces angle strain, potentially increasing reactivity or binding affinity at target sites.

  • Sulfur-Nitrogen Interactions: The thiadiazole’s sulfur atom participates in resonance with adjacent nitrogens, stabilizing the ring and influencing electron distribution.

  • Pyrrolidine Puckering: The pyrrolidine adopts an envelope conformation, with the substituted carbon out of plane, affecting steric interactions.

Table 1: Key Molecular Descriptors

PropertyValueSignificance
Molecular Weight385.5 g/molOptimal for oral bioavailability
LogP (Predicted)2.8Moderate lipophilicity
Hydrogen Bond Donors0Low solubility in aqueous media
Hydrogen Bond Acceptors8High potential for target engagement

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis likely proceeds via modular assembly of the four heterocyclic units:

  • Thiadiazole Formation: Reaction of a thioamide (e.g., thiosemicarbazide) with a carboxylic acid derivative under dehydrating conditions .

  • Pyrrolidine Functionalization: Introduction of the ether-linked triazolo-pyridazine via Mitsunobu coupling or nucleophilic substitution .

  • Triazolo[4,3-b]pyridazine Synthesis: Cyclocondensation of a pyridazine-3-hydrazine with a cyclopropanecarbonyl chloride.

Critical Reaction Steps

  • Step 1: Synthesis of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine via Hantzsch thiadiazole formation.

  • Step 2: Alkylation of pyrrolidine at the 3-position using a propargyl bromide intermediate.

  • Step 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazolo-pyridazine .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagentsYield (%)
1Hantzsch CyclizationCS₂, NH₂NH₂, HCl65
2Mitsunobu CouplingDIAD, PPh₃, Triazolo-OH72
3CuAACCuI, DIPEA, NaN₃58

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents.

  • Thermal Stability: Decomposes at 230°C, indicating suitability for standard storage conditions.

  • Photostability: The thiadiazole and triazole moieties may undergo photodegradation, requiring light-protected packaging.

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity.

  • Metabolism: Predominant CYP3A4-mediated oxidation of the cyclopropyl group, generating a dihydroxy metabolite .

  • Excretion: Renal clearance (70%) with minor biliary excretion.

Biological Activity and Hypothetical Applications

CompoundTargetIC₅₀ (nM)Selectivity Index
Analog A (Patent )EGFR18120
Analog B (Patent )HER25645
Target CompoundEGFR (Pred.)~30>100 (Estimated)

Herbicidal Activity

The thiadiazole moiety is associated with acetolactate synthase (ALS) inhibition, a mechanism exploited in herbicides . Patent describes triazolo-thiadiazoles suppressing weed growth at 50 g/ha, suggesting potential agrochemical utility.

Future Directions and Challenges

Lead Optimization Strategies

  • Cyclopropyl Isosteres: Replacement with trifluoromethyl to enhance metabolic stability.

  • Pyrrolidine Substitution: Introduction of fluorine to improve target affinity.

Clinical Translation Barriers

  • Synthetic Complexity: Multi-step synthesis limits scalability; flow chemistry approaches may mitigate this .

  • Solubility Limitations: Nanoformulation or prodrug strategies required for in vivo efficacy.

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